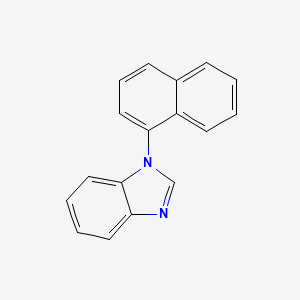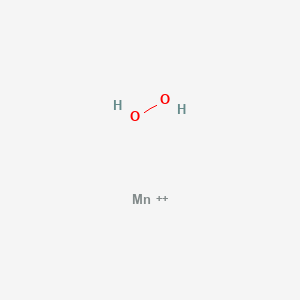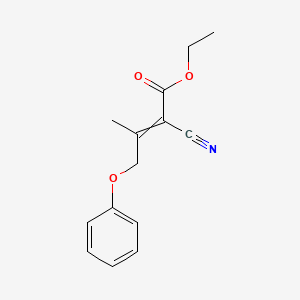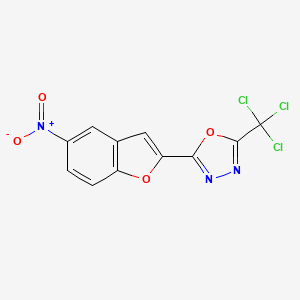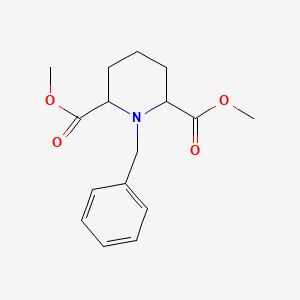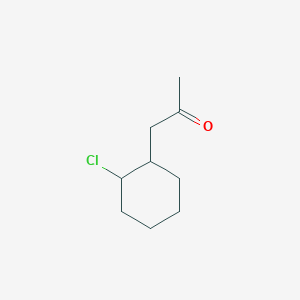
1-(2-Chlorocyclohexyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H15ClO It is a chlorinated derivative of cyclohexylpropanone, characterized by the presence of a chlorine atom on the cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of cyclohexylpropanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorocyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(2-Chlorocyclohexyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorocyclohexyl)propan-2-one involves its interaction with specific molecular targets. The chlorine atom on the cyclohexyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylpropanone: The parent compound without the chlorine atom.
2-Chlorocyclohexanone: A similar compound with the chlorine atom on the cyclohexanone ring.
1-(2-Bromocyclohexyl)propan-2-one: A brominated analog of 1-(2-Chlorocyclohexyl)propan-2-one.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
90284-93-8 |
|---|---|
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
1-(2-chlorocyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H15ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h8-9H,2-6H2,1H3 |
Clave InChI |
DMAZSBZKFFUFIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCCCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


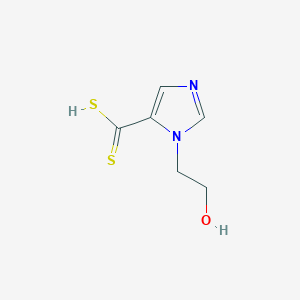
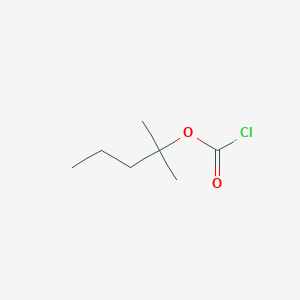
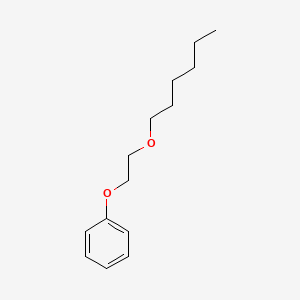
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
